molecular formula C6H6BrClN2 B113340 3-Bromo-5-chloro-6-methylpyridin-2-amine CAS No. 952948-94-6

3-Bromo-5-chloro-6-methylpyridin-2-amine

Cat. No. B113340
M. Wt: 221.48 g/mol
InChI Key: HGFZVEQGFCBJSP-UHFFFAOYSA-N
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Description

“3-Bromo-5-chloro-6-methylpyridin-2-amine” is a chemical compound with the CAS Number: 952948-94-6 . It has a molecular weight of 221.48 . It is a solid substance at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

Studies on halopyridines and pyrimidines provide insights into regioselective reactions, demonstrating how different substituents on the pyridine and pyrimidine rings influence reaction pathways and product formation. For instance, the investigation of reactions involving halogenated pyrimidines and pyridines has revealed complex reaction mechanisms, including regioselective displacement, amination, and rearrangements, potentially applicable to the synthesis and functionalization of "3-Bromo-5-chloro-6-methylpyridin-2-amine" related compounds (Doulah et al., 2014).

Regioselectivity and Rearrangements

The study of regioselectivity in the reactions of halopyridines and pyrimidines, such as those involving potassium amide in liquid ammonia, showcases the formation of various amino derivatives through mechanisms that could involve intermediates like pyridynes. These findings are crucial for understanding the chemical behavior of "3-Bromo-5-chloro-6-methylpyridin-2-amine" in synthetic applications, indicating the potential for creating diverse functionalized products (Pieterse & Hertog, 2010).

Novel Compound Synthesis

Research into the synthesis of new derivatives from halogenated pyridines and pyrimidines underscores the role of such compounds as intermediates in the development of molecules with possible pharmaceutical or material applications. For example, the synthesis of pyridine-based derivatives through Suzuki cross-coupling reactions highlights the versatility of halopyridines as precursors for novel compounds, suggesting similar possibilities for "3-Bromo-5-chloro-6-methylpyridin-2-amine" (Ahmad et al., 2017).

properties

IUPAC Name

3-bromo-5-chloro-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFZVEQGFCBJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589868
Record name 3-Bromo-5-chloro-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-6-methylpyridin-2-amine

CAS RN

952948-94-6
Record name 3-Bromo-5-chloro-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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